
OPC-14523 hydrochloride
概述
描述
奥曲肽 (盐酸盐) 是一种由大塚美国制药公司开发的抗抑郁药物。它以其对sigma受体和血清素转运蛋白的高亲和力而闻名,使其成为一种有效的血清素再摄取抑制剂。 该化合物主要研究其在治疗抑郁症、贪食症和强迫症方面的潜在用途 .
准备方法
奥曲肽 (盐酸盐) 的合成涉及多个步骤,包括形成苯基哌嗪骨架。合成路线通常包括以下步骤:
苯基哌嗪骨架的形成: 这涉及哌嗪衍生物与苯基的反应。
丙基链的引入: 丙基链通过亲核取代反应引入。
甲氧基化: 甲氧基通过亲电芳香取代反应添加到喹啉环上。
盐酸盐的形成: 最后一步涉及通过使游离碱与盐酸反应形成盐酸盐
奥曲肽 (盐酸盐) 的工业生产方法针对大规模合成进行了优化,确保了高产量和纯度。这些方法通常涉及使用自动化反应器和连续流动工艺以提高效率和可重复性。
化学反应分析
奥曲肽 (盐酸盐) 经历了几种类型的化学反应:
氧化: 该化合物可以被氧化形成各种氧化的衍生物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 亲核和亲电取代反应可以修饰苯基和哌嗪环。
水解: 该化合物可以在酸性或碱性条件下发生水解,生成其组成部分。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和甲醇钠等亲核试剂。 这些反应产生的主要产物包括氧化衍生物、还原形式和取代类似物 .
科学研究应用
奥曲肽 (盐酸盐) 具有广泛的科学研究应用:
化学: 它在涉及sigma受体和血清素转运蛋白的研究中用作参考化合物。
生物学: 该化合物用于研究血清素再摄取抑制对神经元活动和行为的影响。
医学: 奥曲肽 (盐酸盐) 因其在治疗抑郁症、贪食症和强迫症方面的潜在治疗效果而受到研究。
作用机制
奥曲肽 (盐酸盐) 主要通过抑制血清素再摄取发挥作用。它与血清素转运蛋白结合,阻止血清素被再摄取到突触前神经元中。这增加了突触间隙中血清素的浓度,增强了血清素能神经传递。 此外,奥曲肽 (盐酸盐) 在sigma受体上充当激动剂,调节神经元活动并有助于其抗抑郁作用 .
相似化合物的比较
奥曲肽 (盐酸盐) 由于其作为血清素再摄取抑制剂和sigma受体激动剂的双重作用而独一无二。类似化合物包括:
氟西汀: 一种选择性血清素再摄取抑制剂 (SSRI),在sigma受体上没有明显活性。
丙咪嗪: 一种三环类抗抑郁药,抑制血清素和去甲肾上腺素的再摄取,但缺乏sigma受体活性。
与这些化合物相比,奥曲肽 (盐酸盐) 提供了血清素再摄取抑制和sigma受体激动作用的独特组合,可能在治疗抑郁症和相关疾病方面提供增强的治疗效果。
属性
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVXVXPFWJNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145969-31-9 | |
| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC-14523 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-14523 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
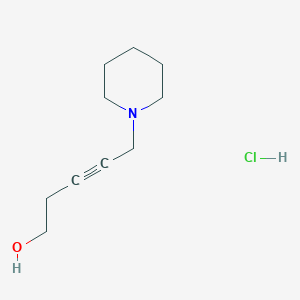
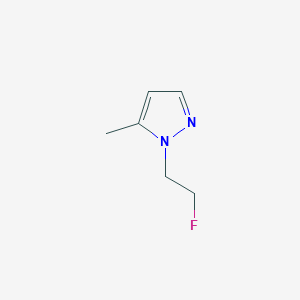
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)
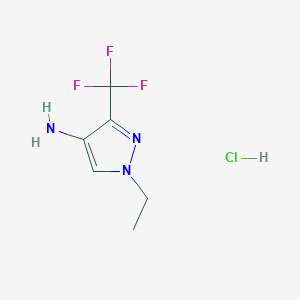

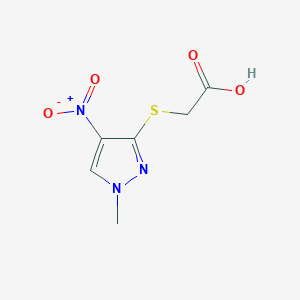
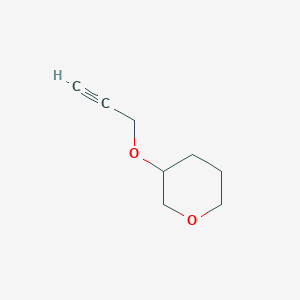
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)
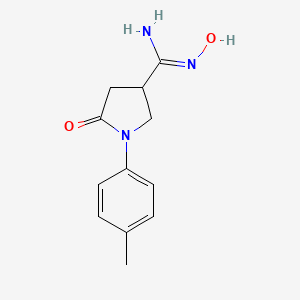

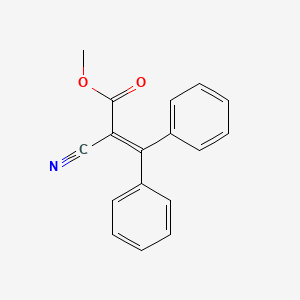
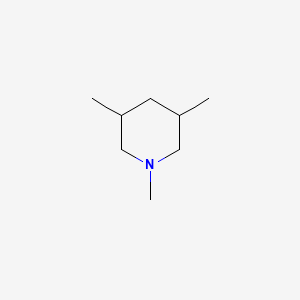

![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
